DHAC-thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17?,18?,22-,24-,25?,26?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEJIKCPWWZIFG-WKPPYEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dhac Thiourea Derivatives
General Synthetic Strategies for Cinchona Alkaloid-Derived Thioureas
The general synthetic strategies for preparing cinchona alkaloid-derived thioureas typically involve modifying the cinchona alkaloid scaffold, particularly at the C9 position, and then introducing the thiourea (B124793) moiety. Cinchona alkaloids like quinine (B1679958), quinidine, dihydroquinine (DHQN), and dihydroquinidine (B8771983) (DHQD) serve as common starting materials nih.gov.
One common approach involves converting the hydroxyl group at the C9 position of the cinchona alkaloid into an amine. This can be achieved through multi-step procedures, often involving a Mitsunobu reaction to introduce an azide (B81097) group, followed by reduction of the azide to a primary amine nih.govunibo.it. Another method involves the O-mesylation of the cinchona alkaloid, followed by selective reduction of the azide or hydrogenation nih.gov. The resulting chiral amine then undergoes a coupling reaction with an appropriate isothiocyanate to form the thiourea linkage unibo.itmdpi.com.
An alternative strategy involves the reaction of isothiocyanates with amines obtained through different synthetic routes, such as those derived from d-mannitol mdpi.com.
Stereoselective Synthesis of Chiral DHAC Scaffolds
The stereoselective synthesis of the chiral DHAC (dihydrocinchona alkaloid) scaffolds is crucial as the inherent chirality of the cinchona alkaloid backbone dictates the stereochemical outcome of catalytic reactions. The starting cinchona alkaloids (dihydroquinine and dihydroquinidine being key examples in the context of "DHAC") are naturally occurring and possess well-defined absolute configurations. nih.gov
Modifications to the cinchona alkaloid scaffold, such as the conversion of the C9 hydroxyl to an amine, must maintain the stereointegrity of the molecule. Procedures like the Mitsunobu reaction followed by Staudinger reduction or selective azide reduction are designed to be stereospecific, preserving the original stereochemistry at the chiral centers of the alkaloid backbone nih.govunibo.it. For instance, the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, which are precursors to many thiourea catalysts, involves steps optimized for stereoselectivity nih.gov. These methods typically yield the C9-epi isomers, which have been shown to be highly effective and enantioselective catalysts unibo.it.
Coupling Reactions for Thiourea Moiety Introduction
The introduction of the thiourea moiety is a key step in the synthesis of DHAC-thiourea derivatives. This is typically achieved through the reaction of a primary or secondary amine, derived from the modified cinchona alkaloid scaffold, with an isothiocyanate.
The general reaction involves the nucleophilic addition of the amine nitrogen to the carbon atom of the isothiocyanate group (R-N=C=S), forming the thiourea linkage (-NH-C(=S)-NH-R'). mdpi.com
Equation: R-NH₂ + R'-N=C=S → R-NH-C(=S)-NH-R'
Where R-NH₂ is the cinchona alkaloid-derived amine and R'-N=C=S is the isothiocyanate.
This coupling reaction is generally straightforward, but yields can be influenced by factors such as solvent, temperature, and the nature of the amine and isothiocyanate substituents dcu.ie. Optimization of these conditions is often necessary to achieve high yields and purity of the final thiourea product. For example, the coupling reaction can proceed smoothly in solvents like methylene (B1212753) chloride with appropriate workup procedures researchgate.net.
Modular Synthesis Approaches for Libraries of this compound Catalysts
Modular synthesis is a powerful strategy for generating libraries of this compound catalysts with diverse structural features. This approach involves preparing a set of core cinchona alkaloid-derived amine scaffolds and coupling them with a variety of commercially available or readily synthesized isothiocyanates.
By varying the cinchona alkaloid starting material (e.g., dihydroquinine, dihydroquinidine) and the isothiocyanate, a wide range of thiourea catalysts with different electronic and steric properties can be rapidly accessed researchgate.net. This modularity allows for systematic tuning of the catalyst structure to optimize performance in specific asymmetric reactions researchgate.net.
For instance, a modular approach could involve synthesizing a common 9-amino-dihydrocinchona alkaloid intermediate and then reacting it with different aryl or alkyl isothiocyanates to create a library of catalysts with varying substituents on the thiourea nitrogen. This facilitates the exploration of structure-activity relationships in asymmetric catalysis.
Optimization of Reaction Conditions for Catalyst Synthesis
Optimizing the reaction conditions for the synthesis of this compound catalysts is essential to achieve high yields, purity, and reproducibility, particularly for scaling up production. This involves systematically investigating parameters such as solvent, temperature, reaction time, concentration, and the presence of additives or bases.
For the synthesis of the cinchona alkaloid-derived amine precursors, optimization efforts have focused on improving yields and simplifying workup procedures for steps like the Mitsunobu reaction, azide reduction, and demethylation researchgate.netnih.gov. Solvent selection is critical, with different solvents impacting reaction rate and solubility of intermediates and products researchgate.netmdpi.com. Temperature control is also important to ensure reaction completion and minimize side product formation mdpi.com.
In the thiourea coupling step, the choice of solvent and temperature can affect the reaction rate and the potential for side reactions. Optimization studies often involve screening different solvents and temperatures to find the optimal balance between reactivity and selectivity mdpi.com. The concentration of reactants and the order of addition can also play a significant role in the efficiency of the synthesis.
Data from optimization studies can be presented in tables to show the effect of varying parameters on yield and purity. For example, studies on related thiourea syntheses have shown how changes in solvent and temperature impact reaction outcomes mdpi.com.
Example Optimization Data (Illustrative based on search results):
While specific optimization data for a named "this compound" was not directly found, general principles from related cinchona-thiourea synthesis optimization apply. The following table illustrates the type of data that would be generated during such studies, based on optimization reported for cinchona alkaloid-derived catalysts mdpi.com:
| Entry | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 10 | r.t. | Methanol | 53 | 71 |
| 2 | 10 | 60 | Methanol | 65 | 82 |
| 3 | 10 | r.t. | Toluene | 60 | 85 |
| 4 | 10 | 60 | Toluene | 72 | 96 |
| 5 | 5 | 60 | Toluene | 68 | 95 |
Note: This table is illustrative and based on optimization data for related cinchona alkaloid catalysts mdpi.com. Actual data for a specific "this compound" would require dedicated experimental studies.
Scalable Synthesis and Industrial Relevance Considerations
The scalable synthesis of this compound catalysts is crucial for their widespread use in asymmetric synthesis, particularly in the pharmaceutical and fine chemical industries. While laboratory-scale syntheses are often sufficient for initial research, developing processes that can be scaled up to produce multi-kilogram quantities economically and efficiently presents unique challenges.
Key considerations for scalable synthesis include the cost and availability of starting materials, the efficiency and robustness of each reaction step, the ease of purification, and the generation and handling of waste products researchgate.netacs.org. Processes that require expensive reagents, cryogenic temperatures, or complex purification procedures are often not suitable for large-scale production.
Research has focused on developing scalable and practicable processes for cinchona alkaloid-based thiourea catalysts. One reported process demonstrated the synthesis of over 14 kg of catalyst per batch, highlighting the feasibility of large-scale production researchgate.netacs.org. This involved optimizing reaction conditions, solvent choices, and workup procedures to make the process more efficient and cost-effective researchgate.net.
The development of efficient and scalable synthetic routes is critical for making this compound catalysts commercially viable and accessible for industrial applications in asymmetric catalysis acs.org.
Catalytic Activity of "this compound" Remains Undocumented in Publicly Available Scientific Literature
Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no publicly available research detailing the catalytic activity and enantioselectivity of a compound specifically identified as "this compound" for the requested asymmetric reactions.
Searches for the specific term "this compound" and associated chemical identifiers, including CAS Number 1052184-48-1 which is linked to a compound named "(9S)-9-Amino-9-deoxyquinine-R,R-DHAC-thiourea," did not yield any published studies, articles, or data on its application in the following areas:
Asymmetric Carbon-Carbon Bond Formation Reactions
Enantioselective Mannich Reactions
Asymmetric Michael Additions
Aldol Reactions and Related Condensations
Cycloaddition Reactions
Allylic Alkylations
Asymmetric Carbon-Heteroatom Bond Formation Reactions
While the existence of a compound bearing the "this compound" name is suggested by its listing in chemical supplier databases, the specific chemical structure represented by the "DHAC" acronym is not clearly defined in the available literature. Furthermore, and more critically, no performance data, research findings, or detailed discussions regarding its use as a catalyst in the specified organic transformations could be located.
General literature on chiral thiourea catalysts, including those derived from cinchona alkaloids, is extensive. However, in adherence to the strict requirement to focus solely on "this compound," information on related but distinct catalysts cannot be substituted.
Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable data for each specified section and subsection as the foundational research on the catalytic applications of "this compound" is not present in the public domain.
Catalytic Activity and Enantioselectivity of Dhac Thiourea
Asymmetric Carbon-Heteroatom Bond Formation Reactions
Hydroamination and Hydroarylation
The application of this specific quinine-derived thiourea (B124793) in intermolecular hydroamination and hydroarylation reactions is not extensively documented in peer-reviewed literature. While thiourea derivatives, in general, have been explored for hydroamination reactions, detailed studies focusing on this particular catalyst are sparse. One study on enantioselective intramolecular Cope-type hydroamination demonstrated the potential of chiral thioureas to catalyze this transformation, affording highly enantioenriched α-substituted pyrrolidine (B122466) products. nih.gov However, this study did not employ the quinine-derived catalyst at the center of this article. The bifunctional nature of the catalyst, with its Brønsted basic tertiary amine and hydrogen-bonding thiourea, suggests potential for activating both the amine and the unsaturated system, though specific data remains to be reported.
Transfer Hydrogenation
Thiourea-based organocatalysts have been successfully employed in the transfer hydrogenation of various unsaturated compounds, particularly imines and quinolines, using Hantzsch esters as the hydrogen source. semanticscholar.org While the general efficacy of thioureas in these reactions is known, specific data for the quinine-derived thiourea is limited. However, related Cinchona alkaloid-derived ligands have been used in metal-catalyzed asymmetric transfer hydrogenation of ketones with high efficiency. For instance, iridium complexes of diamines derived from quinine (B1679958) have shown excellent conversions and enantioselectivities (up to 95% ee) in the transfer hydrogenation of aromatic ketones. nih.gov A study on Rh-catalyzed asymmetric hydrogenation of quinoxalines utilized a chiral thiourea diphosphine ligand, demonstrating high yields and enantioselectivities. This suggests that the chiral scaffold is highly effective, though the specific contribution of the thiourea moiety in a metal-free context for this particular quinine derivative needs more extensive investigation.
Influence of Substrate Structure on Catalytic Performance
The structure of the substrate plays a critical role in determining the yield and enantioselectivity of reactions catalyzed by this quinine-derived thiourea. In the context of Michael additions, a well-studied reaction for this class of catalysts, both the nucleophile and the electrophile structure are crucial.
For instance, in the conjugate addition of α-nitrophosphonates to enones, the electronic properties of the enone have a significant impact. Electron-rich enones generally provide products with high enantioselectivities. acs.orgnih.gov In contrast, electron-poor enones sometimes result in lower enantioselectivities with this specific thiourea catalyst, although a related quinine-squaramide catalyst can be more effective for a broader range of enones. acs.org The steric hindrance around the reaction center also affects the catalytic outcome. For example, ortho-substituted aromatic enones may lead to a decrease in enantioselectivity. acs.org
The nature of the nucleophile is equally important. In the Michael addition to nitroolefins, nucleophiles like diethyl malonate can give excellent yields and enantioselectivities. The catalyst's ability to simultaneously activate the nitroolefin via hydrogen bonding with the thiourea moiety and deprotonate the malonate via the quinuclidine (B89598) nitrogen is key to its success.
Solvent Effects on Enantioselectivity and Reaction Rate
The choice of solvent can have a profound impact on both the rate and the enantioselectivity of reactions catalyzed by Cinchona-derived thioureas. This is attributed to the solvent's ability to influence the conformational flexibility of the catalyst and to solvate the transition state complex. nih.govfigshare.com
In the sulfa-Michael addition of thiols to chalcones, a screening of various solvents showed that while many solvents afforded the product with moderate enantiomeric excess, THF was found to be optimal despite a longer reaction time. nih.gov Hexane, being a non-polar solvent, resulted in a nearly racemic product, likely due to poor solubility of the catalyst or intermediates. nih.gov
Theoretical studies on the Henry reaction catalyzed by a Cinchona thiourea have shown that strong Lewis basic solvents can induce a specific conformation of the catalyst that leads to a higher differentiation between the transition states for the two enantiomers, thus enhancing the enantiomeric excess. nih.govfigshare.com In some cases, solvent-free conditions have been reported to improve enantioselectivities in Michael additions compared to reactions in solution, as the absence of solvent can prevent the disruption of the crucial hydrogen-bonding interactions between the catalyst and the substrates. researchgate.net
Temperature and Pressure Effects in DHAC-Thiourea Catalysis
Temperature is a critical parameter in controlling the enantioselectivity of reactions catalyzed by this quinine-derived thiourea. Generally, lowering the reaction temperature leads to an increase in the enantiomeric excess, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system. In the sulfa-Michael addition of naphthalene-1-thiol to trans-chalcone, decreasing the temperature from room temperature to -20 °C led to an improvement in the enantiomeric excess. nih.gov Conversely, increasing the temperature can lead to lower enantioselectivity but often increases the reaction rate.
The effect of pressure on reactions catalyzed by this specific organocatalyst is not well-documented in the literature. In general, for reactions that proceed with a negative activation volume, an increase in pressure can lead to an increase in the reaction rate. However, the influence of pressure on the enantioselectivity of organocatalytic reactions is a more complex issue and would depend on the differential effect of pressure on the transition states leading to the two enantiomers.
Catalyst Loading and Turnover Number (TON) / Turnover Frequency (TOF)
The catalyst loading is an important factor for the practical application of the quinine-derived thiourea catalyst. Generally, a lower catalyst loading is desirable for reasons of cost and ease of product purification. For many reactions, this catalyst is effective at loadings of 1-10 mol%. In the sulfa-Michael addition to chalcones, catalyst loadings between 0.1 and 10 mol% were investigated, with 2 mol% offering a good balance between reaction rate and enantioselectivity. nih.gov At very low loadings (0.1 mol%), the reaction was found to be very sluggish. nih.gov
The Turnover Number (TON), which represents the number of moles of product formed per mole of catalyst, and the Turnover Frequency (TOF), which is the TON per unit time, are measures of catalyst efficiency. For highly efficient reactions, this catalyst can achieve high TONs. For example, in some Michael additions, catalyst loadings as low as 1 mol% have been used effectively, implying a TON of up to 100 if the reaction goes to completion. Detailed kinetic studies to determine TOF values are less commonly reported for this specific catalyst in the reviewed literature, but the reaction times, which can range from a few hours to several days depending on the substrates and conditions, give a qualitative indication of the catalyst's activity.
Recyclability and Heterogenization Strategies for this compound Catalysts
The primary approach to rendering this compound catalysts recyclable is through immobilization onto solid supports. This process of heterogenization transforms the initially soluble (homogeneous) catalyst into an insoluble (heterogeneous) form, which can be easily separated from the reaction medium by simple filtration. Key strategies employed for the heterogenization of cinchona alkaloid-derived thiourea catalysts, including this compound, involve anchoring them onto inorganic or organic polymeric supports.
One successful strategy involves the immobilization of quinine-thiourea derivatives on mesoporous silica (B1680970), such as SBA-15. This is achieved by first functionalizing the silica surface with a linker molecule, often an organosilane containing a reactive group like a thiol. The thiourea catalyst, modified with a compatible reactive group, is then covalently attached to the functionalized support. This method provides a robust and stable heterogeneous catalyst with a high surface area, which is crucial for catalytic efficiency.
Another prevalent method is the attachment of this compound catalysts to polymeric supports. Polystyrene-based resins are commonly used, where the polymer backbone is functionalized with a reactive site for anchoring the catalyst. The vinyl group present in the quinine moiety of the this compound catalyst offers a convenient handle for such modifications, allowing for its incorporation into a polymer matrix via copolymerization or grafting. Biopolymers, such as chitosan, have also been explored as sustainable supports for immobilizing cinchona-derived organocatalysts.
The recyclability of these heterogenized this compound catalysts has been demonstrated in various asymmetric reactions. For instance, a quinine thiourea catalyst immobilized on SBA-15 was effectively used in the asymmetric Strecker reaction of N-Boc isatin (B1672199) derived ketimines. The catalyst exhibited excellent reusability, maintaining high yields and enantioselectivity (up to 93% ee) for up to five consecutive cycles. researchgate.net
The performance of these recyclable catalysts is a critical factor. Ideally, the heterogenized catalyst should exhibit catalytic activity and enantioselectivity comparable to its homogeneous counterpart. While some supported catalysts may show slightly reduced activity due to diffusional limitations or steric hindrance, many have been reported to perform exceptionally well.
Below is a data table illustrating the recyclability of a representative immobilized cinchona-thiourea catalyst in an asymmetric Michael addition reaction.
| Recycle Run | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 1 | 95 | 92 |
| 2 | 94 | 92 |
| 3 | 95 | 91 |
| 4 | 93 | 91 |
| 5 | 92 | 90 |
Mechanistic Investigations of Dhac Thiourea Catalysis
Proposed Catalytic Cycles and Intermediates
Proposed catalytic cycles for DHAC-thiourea catalysis typically involve the interaction of the thiourea (B124793) catalyst with the reacting substrates to form activated complexes. In many cases, the thiourea acts as a dual hydrogen-bond donor, activating electrophilic or nucleophilic centers on the substrates. For instance, in the enantioselective hydrocyanation of imines catalyzed by amido-thioureas, the mechanism is proposed to involve catalyst-promoted proton transfer from hydrogen isocyanide to the imine. This generates diastereomeric iminium/cyanide ion pairs that are bound to the catalyst through multiple non-covalent interactions before collapsing to form the products. nih.govnih.gov Another proposed mechanism for imine hydrocyanation involves direct imine activation by the catalyst through an imine–thiourea complex. nih.gov In some Prins cyclizations co-catalyzed by chiral thioureas and HCl, a catalytically active HCl•HBD complex is suggested to be involved. nih.govchemrxiv.org Macrocyclic bis-thiourea derivatives have been shown to catalyze stereospecific glycosylation reactions via a cooperative mechanism where both an electrophile and a nucleophile are simultaneously activated. nih.gov
Role of Hydrogen Bonding in Substrate Activation
Hydrogen bonding is a cornerstone of this compound catalysis. Thiourea derivatives are known to be effective hydrogen-bond donors, capable of activating substrates by forming hydrogen bonds with electronegative atoms, such as oxygen or nitrogen, in the substrate molecules. wikipedia.orgwikipedia.orgnih.gov This interaction can polarize bonds within the substrate, making them more susceptible to nucleophilic or electrophilic attack. Hydrogen-bonding interactions between thiourea derivatives and carbonyl substrates, for example, can involve two hydrogen bonds provided by the amino substituents of the thiourea. wikipedia.org Thioureas are often stronger hydrogen-bond donors than ureas due to their more positively charged amino groups. wikipedia.orgwikipedia.org In asymmetric Michael additions catalyzed by bifunctional thioureas, hydrogen bonding plays a crucial role in stabilizing the transition state. nih.govrsc.org For instance, the thiourea moiety can hydrogen bond to the nitro group of a nitro olefin, stabilizing the developing negative charge. wikipedia.org
Chiral Recognition and Inductive Effects
Chiral this compound catalysts are designed to induce enantioselectivity in reactions. This chiral recognition arises from the differential interactions between the chiral catalyst and the enantiomeric or prochiral substrates or intermediates. The presence of stereogenic centers within the thiourea structure creates a chiral environment that favors the formation of one enantiomeric product over the other. nih.govrsc.orgnih.gov The mechanism of chiral recognition can originate from differences in multiple non-covalent interactions between the catalyst and the substrate. nih.gov Factors such as the shape of cavities within the catalyst, substituents of the guests, flexibility of the host, and binding modes all contribute to these differences. nih.gov Inductive effects from substituents on the thiourea framework can also influence its acidity and hydrogen-bonding strength, thereby impacting catalytic activity and selectivity. Electron-poor thiourea derivatives, for instance, are often identified as potent hydrogen-bonding organocatalysts. wikipedia.org
Transition State Characterization and Analysis
Understanding the transition state is vital for rationalizing the observed reactivity and stereoselectivity in this compound catalyzed reactions. Computational methods, such as Density Functional Theory (DFT), are frequently employed to characterize transition states and calculate their energies. nih.govchemrxiv.orgnih.govrsc.org Transition state analysis can reveal the specific non-covalent interactions that stabilize the favored pathway leading to the major enantiomer. nih.govrsc.org For example, in the Michael addition of malonates to nitro olefins catalyzed by bifunctional thioureas, transition state calculations have shown that interactions stabilizing the negative charge build-up on the nitro group oxygen atoms are crucial. nih.gov Precise positioning of anions within the active site of a chiral thiourea can enhance substrate nucleophilicity and provide transition state stabilization through local electric field effects, as observed in some Prins cyclizations. nih.govchemrxiv.org
Spectroscopic Studies for Mechanistic Elucidation (e.g., in situ NMR, IR, UV-Vis)
Spectroscopic techniques provide experimental evidence to support proposed mechanisms and identify transient intermediates. In situ NMR, IR, and UV-Vis spectroscopy can be used to monitor the reaction progress, detect the formation of catalyst-substrate complexes, and gain insights into the structural changes occurring during the catalytic cycle. nih.govnih.govchemrxiv.orgmdpi.comnih.govnih.gov For example, in situ infrared spectroscopy has been used to monitor the rate of thiourea co-catalyzed Prins reactions and compare it to the background reaction. nih.govchemrxiv.org NMR spectroscopy, particularly in the presence of chiral solvating agents, can be used to study the interactions between chiral thioureas and substrates and determine enantiomeric excess. researchgate.netcnr.it Changes in chemical shifts in NMR spectra upon coordination of substrates or intermediates to the thiourea catalyst can provide information about the binding mode and the electronic environment. mdpi.com
Kinetic Isotope Effects (KIE) for Rate-Determining Step Identification
Kinetic isotope effects (KIEs) are powerful tools for probing the transition state structure and identifying the rate-determining step of a reaction. By comparing the reaction rates of isotopically labeled and unlabeled reactants, information about bond breaking and formation in the transition state can be obtained. epfl.chharvard.eduresearchgate.netnih.gov Large primary KIEs on the bond-forming carbon atoms of reactants can suggest that carbon-carbon bond formation is the rate-determining step in a catalytic cycle. nih.govrsc.org KIE studies have been applied to investigate the mechanism of thiourea-catalyzed reactions, including glycosylation reactions. epfl.chharvard.edu Analysis of KIE data, often in conjunction with computational studies, helps to refine mechanistic proposals. harvard.edunih.gov
Non-Covalent Interactions Governing Selectivity
Beyond hydrogen bonding, other non-covalent interactions play significant roles in governing the selectivity of this compound catalyzed reactions. These can include van der Waals forces, π-π stacking interactions, and electrostatic interactions. nih.govnih.govnih.govrsc.orgresearchgate.net The interplay of these multiple non-covalent interactions within the catalyst's chiral environment dictates the preferred orientation of the substrates in the transition state, thereby controlling enantioselectivity and diastereoselectivity. nih.govnih.govnih.gov Computational models often reveal that a combination of stabilizing and destabilizing interactions between the substrate and catalyst, such as thiourea-anion and other functional group-substrate interactions, are responsible for the observed enantioselectivity. nih.govnih.gov The precise positioning of counterions within the catalyst's active site, mediated by non-covalent interactions with the thiourea, can also be crucial for achieving high selectivity. nih.govchemrxiv.org
Structural Features and Stereochemical Control in Dhac Thiourea
Design Principles for Chiral Cinchona Alkaloid Backbones
The design of chiral catalysts based on cinchona alkaloid backbones leverages their inherent stereochemical complexity and the presence of key functional groups, primarily a basic tertiary amine and a hydrogen-bond donating group (like a hydroxyl or a modified thiourea (B124793) moiety) scispace.comresearchgate.net. These features enable bifunctional activation, where the catalyst can simultaneously interact with both the nucleophilic and electrophilic components of a reaction scispace.comjst.go.jprsc.org. The rigid chiral scaffold of the cinchona alkaloid provides a well-defined spatial environment that is crucial for controlling the approach of reacting molecules and the subsequent formation of new stereogenic centers researchgate.net. The strategic placement of the thiourea moiety on the cinchona backbone, often at the C9 position or linked through a linker, allows it to act as a potent hydrogen-bond donor, activating electrophiles through interactions with polar functional groups like carbonyls or nitro groups scispace.comtandfonline.comwikipedia.orglibretexts.org. The tertiary amine can activate nucleophiles, often through deprotonation scispace.comtandfonline.com. The interplay between these functional groups within the chiral environment of the cinchona framework dictates the catalyst's efficiency and the stereochemical outcome of the reaction scispace.comacs.org.
Role of Remote Substituents on Catalytic Efficiency and Selectivity
Substituents located remotely from the immediate catalytic site on the DHAC-thiourea structure can significantly influence both the catalytic efficiency (reaction rate) and enantioselectivity acs.orgbeilstein-journals.org. These effects can be electronic or steric in nature, subtly altering the electron density around the active site or influencing the preferred conformation of the catalyst-substrate complex beilstein-journals.org. For instance, electron-withdrawing groups on the aryl ring of the thiourea moiety can increase the acidity of the N-H protons, enhancing their hydrogen-bonding ability and thus the activation of electrophiles wikipedia.orgbeilstein-journals.org. Steric bulk introduced by remote substituents can impact the access of substrates to the active site or influence non-covalent interactions, such as π-π stacking, which are important for stabilizing the transition state and controlling stereochemistry rsc.org. Studies have shown that even seemingly distant modifications on the cinchona scaffold can affect the catalyst's performance, highlighting the intricate interplay of structural elements in achieving optimal catalytic activity and selectivity tandfonline.comacs.org.
Influence of Stereogenic Centers on Enantiocontrol
Cinchona alkaloids possess multiple stereogenic centers within their inherent structure, and these centers, along with any additional stereogenic centers introduced during the synthesis of the this compound derivative, play a pivotal role in enantiocontrol researchgate.netrijournals.comacs.orgiisc.ac.in. The spatial arrangement of these stereocenters creates a chiral environment around the catalytic site that discriminates between the enantiotopic faces or groups of the prochiral substrate rsc.orgrijournals.com. This chiral recognition leads to the preferential formation of one enantiomer over the other rsc.orgacs.org. The absolute configuration of the stereogenic centers on the cinchona backbone is particularly important and determines the sense of stereoinduction in many catalyzed reactions acs.org. The cooperative effect of multiple stereogenic centers can lead to high levels of enantioselectivity, even controlling the formation of multiple contiguous stereocenters or axial chirality acs.orgnih.gov.
Supramolecular Assembly and Aggregation Effects
This compound catalysts can undergo supramolecular assembly, forming aggregates in solution, particularly at higher concentrations beilstein-journals.orgnih.gov. These aggregation phenomena can influence catalytic performance, sometimes leading to decreased enantioselectivity due to the formation of less active or non-selective aggregated species beilstein-journals.org. The nature of the solvent, catalyst concentration, and the presence of substrates can affect the extent and type of aggregation beilstein-journals.orgchemrxiv.org. While aggregation can sometimes be detrimental, in certain cases, controlled supramolecular assembly can lead to the formation of highly active and selective catalytic species nih.govmdpi.commdpi.com. The design of catalysts with features that promote or prevent specific aggregation modes is an active area of research aimed at optimizing catalytic efficiency and stereocontrol mdpi.com. Non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions drive the self-assembly process researchgate.netmdpi.com.
Theoretical and Computational Approaches to Dhac Thiourea Catalysis
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of DHAC-thiourea catalyzed reactions. DFT calculations allow for the accurate determination of the geometries and energies of reactants, transition states, and products, which is crucial for understanding reaction pathways and predicting reactivity and selectivity. nih.gov
Researchers have employed DFT to investigate the electronic properties of thiourea (B124793) derivatives, correlating parameters such as energy gaps and dipole moments with their observed chemical reactivity. x-mol.net For instance, studies on unsymmetrical acyl thiourea derivatives have utilized DFT to confirm molecular configurations, which are stabilized by intramolecular hydrogen bonding. nih.gov In the context of catalysis, DFT calculations help to identify the key noncovalent interactions, such as hydrogen bonding and π-π stacking, that govern the catalytic process. nih.govresearchgate.net By mapping the potential energy surface, DFT studies can pinpoint the rate-determining step of a reaction and clarify the role of the this compound catalyst in lowering the activation energy.
Table 1: Representative DFT Functionals and Basis Sets in Thiourea Catalysis Studies
| DFT Functional | Basis Set | Application |
| B3LYP | 6-31G* | Geometry optimization and electronic structure of thiourea derivatives. semanticscholar.org |
| M06-2X | 6-311++G** | Calculation of transition state energies and reaction barriers. |
| ωB97X-D | def2-TZVP | Investigation of noncovalent interactions in catalyst-substrate complexes. |
Molecular Dynamics (MD) Simulations of Catalyst-Substrate Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound catalysts and their substrates. By simulating the time-dependent behavior of the molecular system, MD can reveal crucial information about conformational changes, binding affinities, and the influence of the solvent. nih.gov
MD simulations have been instrumental in understanding the aggregation of thiourea catalysts in solution. In solvents like chloroform, thiourea molecules can form aggregates through hydrogen bonding, while in more coordinating solvents such as THF, these aggregates may break apart, freeing the catalyst to interact with the substrate. nih.gov Furthermore, MD simulations can track the formation of catalyst-substrate complexes, providing insights into the preferred binding modes that lead to the observed stereochemical outcome. nih.gov For example, simulations can show how the substrate is accommodated within a groove created by the catalyst through a combination of electrostatic attraction and π-π interactions. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods
To balance computational accuracy and efficiency, particularly for large systems, Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods are employed. In this approach, the catalytically active site, including the this compound catalyst and the reacting substrate, is treated with a high level of quantum mechanics (QM), while the surrounding environment, such as the bulk solvent and other parts of the molecular system, is described using a more computationally efficient molecular mechanics (MM) force field. nih.govkit.edu
This hybrid approach allows for the detailed study of electronic effects within the reactive center while still accounting for the influence of the broader environment. rsc.org QM/MM methods are particularly valuable for studying enzymatic reactions and have been successfully applied to understand catalysis in complex biological systems. nih.govmdpi.com In the context of this compound catalysis, QM/MM simulations can provide a more realistic model of the reaction environment, leading to more accurate predictions of reaction barriers and stereoselectivity. kit.edu
Prediction of Enantioselectivity using Computational Models
The prediction of enantioselectivity is a key goal of computational studies in asymmetric catalysis. Various computational models, including those based on machine learning, are being developed to accurately forecast the stereochemical outcome of this compound catalyzed reactions. nih.govarxiv.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst Design
Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for correlating the structural features of molecules with their chemical activity. nih.gov In the context of this compound catalysis, QSAR models can be developed to relate the structural properties of different catalyst derivatives to their observed catalytic performance, including reaction rates and enantioselectivity. researchgate.net
The process involves generating a series of molecular descriptors for a set of this compound catalysts and then using statistical methods, such as multiple linear regression, to build a mathematical model that links these descriptors to the experimental outcomes. nih.govnih.gov These models can identify key structural motifs and physicochemical properties that are critical for high catalytic activity and selectivity. The knowledge gained from QSAR studies can then be used to guide the design of new this compound catalysts with improved performance. nih.gov
Table 2: Common Molecular Descriptors in QSAR Studies of Thiourea Derivatives
| Descriptor Type | Examples | Relevance to Catalysis |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Relates to the catalyst's ability to activate substrates through electronic interactions. |
| Steric | Molecular volume, Surface area, Sterimol parameters | Influences the steric environment of the active site and thus enantioselectivity. |
| Topological | Connectivity indices, Shape indices | Encodes information about the molecular structure and branching. |
| Hydrophobic | LogP | Affects solubility and interactions in different solvent environments. |
Virtual Screening and Computational Optimization of this compound Structures
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property. nih.gov In the context of this compound catalysis, virtual screening can be employed to explore a vast chemical space of potential catalyst structures and identify promising candidates for synthesis and experimental testing.
The process typically begins with the creation of a virtual library of this compound derivatives with diverse structural modifications. These virtual compounds are then evaluated using computational models, such as docking simulations or QSAR models, to predict their catalytic performance. The top-scoring candidates are then prioritized for further investigation. This approach, sometimes referred to as Computational Identification of Potential Organocatalysts (CIPOC), can significantly streamline the catalyst development process by focusing experimental efforts on the most promising leads. nih.gov Computational optimization techniques can further refine the structures of the identified hits to maximize their predicted activity and selectivity.
Advanced Characterization Methodologies in Dhac Thiourea Research
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography, specifically Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful technique for separating and quantifying enantiomers. This is particularly relevant for DHAC-thiourea if it exists as a chiral compound due to the presence of stereogenic centers or axial/planar chirality arising from its substituents nih.govgcms.cz. The principle relies on the differential interaction of enantiomers with a chiral stationary phase within the chromatographic column, leading to their separation and detection gcms.czchromatographyonline.com.
The enantiomeric excess (ee) of a chiral this compound sample can be determined by integrating the peaks corresponding to each enantiomer in the chromatogram. The ee is calculated based on the relative areas of these peaks. Studies on chiral thiourea (B124793) derivatives have demonstrated the effectiveness of chiral HPLC in achieving enantiomeric separation and determining ee values nih.govresearchgate.netuma.es. Factors such as the choice of chiral stationary phase, mobile phase composition, and temperature are optimized to achieve adequate resolution between enantiomers chromatographyonline.com. While specific data for this compound was not found, the general principles and successful applications to other chiral thioureas indicate the applicability of these methods. The reliability of ee measurements by chiral HPLC has been evaluated, highlighting the importance of factors like peak resolution and detector response researchgate.netuma.es.
X-ray Crystallography for Solid-State Structure Elucidation
For thiourea derivatives, X-ray crystallography has been extensively used to elucidate solid-state structures and investigate intermolecular interactions, such as hydrogen bonding and π-stacking nih.govresearchgate.netnih.govresearchgate.net. For instance, studies on acyl thiourea derivatives have revealed preferred conformations, dihedral angles between different parts of the molecule, and the presence of intramolecular and intermolecular hydrogen bonds that influence crystal packing nih.govresearchgate.netnih.govresearchgate.net. The C=S bond distance and C-N distances in thiourea itself have been determined by X-ray crystallography wikipedia.org. If this compound can be obtained in crystalline form, X-ray diffraction would provide invaluable data on its precise molecular structure and how molecules arrange themselves in the crystal lattice, including details of hydrogen bonding networks involving the thiourea and potentially the dihydroxyacetone-derived portions researchgate.netnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and environment of molecules in solution. By analyzing the signals arising from the magnetic nuclei (commonly ¹H and ¹³C), researchers can determine the connectivity of atoms, identify functional groups, and study conformational preferences of this compound in various solvents nih.govspectrabase.comresearchgate.netmdpi.com.
¹H NMR spectroscopy is particularly useful for identifying different types of protons and their relative numbers, as well as gaining insights into their local electronic environment and coupling interactions with neighboring protons nih.govresearchgate.net. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule nih.govchemicalbook.com. For thiourea derivatives, NMR has been used to confirm synthesized structures and study the behavior of protons, such as the NH protons, which are involved in hydrogen bonding nih.govresearchgate.net. The chemical shifts, splitting patterns, and integration of signals in the NMR spectra of this compound would be compared to calculated values and data from related compounds to confirm its structure and study its behavior in solution. Two-dimensional NMR techniques can provide further insights into complex structures and through-bond or through-space correlations between nuclei.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the vibrational modes of a molecule, providing information about its functional groups and intermolecular interactions, such as hydrogen bonding. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light researchgate.netnih.gov.
For thiourea compounds, characteristic absorption bands in the IR spectrum correspond to vibrations of functional groups like N-H, C=S, and C-N bonds rjpbcs.comnih.gov. Studies have utilized IR and Raman spectroscopy to investigate hydrogen bonding in thioureas, identifying specific modes associated with N-H stretching and C=S stretching vibrations that are affected by hydrogen bond formation researchgate.netnih.govnih.govpku.edu.cn. For this compound, IR and Raman spectra would be analyzed to confirm the presence of the expected functional groups from both the DHAC and thiourea moieties. Shifts in characteristic band positions, particularly those related to N-H and C=S stretching vibrations, could indicate the presence and strength of intramolecular and intermolecular hydrogen bonds researchgate.netnih.govnih.gov. Combined experimental and theoretical studies using these techniques can provide a detailed understanding of the vibrational properties and hydrogen bonding networks nih.govpku.edu.cn.
Relevant vibrational data for thiourea and related derivatives from the search results are summarized in the table below:
| Functional Group/Vibration | Approximate IR Band (cm⁻¹) | Notes | Source |
| N-H stretching | 3191–3195 | Acyl thiourea derivative | nih.gov |
| C=O stretching | 1692–1698 | Acyl thiourea derivative | nih.gov |
| C=S asymmetric stretching | 1371 (in BTC) | Corresponds to ~1417 in thiourea rjpbcs.com | rjpbcs.com |
| C=S symmetric stretching | 690 (in BTC) | Corresponds to ~740 in thiourea rjpbcs.com | rjpbcs.com |
| N-H bending | 1634 (in BTC) | Corresponds to ~1627 in thiourea rjpbcs.com | rjpbcs.com |
| C=S stretching | 1174–1178 | Acyl thiourea derivative | nih.gov |
| C-H aromatic | 3033–3037 | Acyl thiourea derivative | nih.gov |
Note: BTC refers to Barium Thiourea Chloride Complex.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules and their stereochemical properties. It measures the differential absorption of left and right circularly polarized light by a chiral sample rsc.orgyoutube.com. A CD spectrum, which plots the differential absorbance as a function of wavelength, can provide information about the presence of chirality, the absolute configuration of stereogenic centers, and the conformation of the molecule rsc.org.
For chiral this compound enantiomers, CD spectroscopy would exhibit characteristic signals (Cotton effects) in the UV-Vis region if the molecule contains chromophores that absorb light in this range rsc.org. The sign and intensity of these Cotton effects are dependent on the stereochemistry and conformation of the molecule. CD can be used to confirm the presence of a single enantiomer or to determine the enantiomeric ratio in a mixture, complementing chiral chromatography uma.es. Research has shown the utility of CD spectroscopy in the stereochemical analysis of chiral compounds, including the determination of absolute configuration and the study of conformational isomers rsc.org.
Mass Spectrometry (MS) for Catalyst and Intermediate Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is particularly useful for identifying reaction products, intermediates, and catalysts in the synthesis or reactions involving this compound nih.govmdpi.comuni.luchemrxiv.orgtsijournals.comnih.govresearchgate.netnist.gov.
Various ionization techniques can be employed depending on the nature of this compound. Electron Ionization (EI) is commonly used for volatile compounds, while electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) are suitable for less volatile or more polar molecules nih.gov. The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound, confirming its identity nih.govmdpi.com. Fragmentation patterns, resulting from the breakdown of the molecule in the mass spectrometer, provide structural information by revealing the masses of characteristic fragments tsijournals.com. MS has been used to confirm the structures of synthesized thiourea derivatives and study their fragmentation pathways nih.govmdpi.comtsijournals.comnih.gov. In the context of reactions involving this compound as a catalyst or reactant, MS can be used to monitor the reaction progress and identify transient intermediates by detecting their characteristic m/z values chemrxiv.orgresearchgate.net.
Predicted Collision Cross Section (CCS) values for different adducts can also be obtained from databases for related thiourea compounds, which can aid in identification using ion mobility-mass spectrometry uni.lu.
Emerging Trends and Future Research Directions
Development of Novel DHAC-Thiourea Scaffolds with Enhanced Performance
Future research in this compound catalysis is heavily invested in the design and synthesis of novel catalyst scaffolds aimed at improving catalytic activity, stereoselectivity, and substrate scope. This involves the strategic placement of hydrogen-bonding donors and other functional groups on diverse molecular frameworks. The goal is to create fine-tunable catalysts that can effectively activate both electrophiles and nucleophiles through synergistic interactions, leading to enhanced reaction rates and enantiocontrol under mild conditions. rsc.org For instance, the development of bifunctional amine-thiourea catalysts incorporating multiple hydrogen-bonding donors and stereogenic centers on scaffolds like BINAM (2,2'-diamino-1,1'-binaphthalene) has shown promise in achieving high asymmetric induction in challenging reactions such as the Michael addition of nitroalkanes to nitroalkenes. researchgate.net Future work will likely explore a wider array of chiral scaffolds and the incorporation of additional activating groups to further enhance catalyst performance and broaden their applicability to a wider range of transformations.
Integration of this compound Catalysis with Flow Chemistry and Continuous Processing
The integration of this compound catalysis with flow chemistry and continuous processing is an emerging trend driven by the advantages these techniques offer, including improved reaction control, enhanced mass and heat transfer, increased safety, and scalability. goflow.atbeilstein-journals.orgrsc.orgcontractpharma.com Utilizing immobilized or supported this compound catalysts in packed-bed reactors allows for continuous operation, simplifying catalyst separation and recycling, which is often a challenge in batch processes. goflow.at This approach is particularly attractive for industrial applications, enabling the efficient and sustainable production of chemicals. contractpharma.com Future research will focus on developing robust and stable heterogeneous this compound catalysts suitable for continuous flow systems and exploring the optimization of reaction parameters in flow reactors to maximize yield and selectivity. mdpi.com The potential for telescoping multiple reaction steps in a continuous flow setup, potentially including this compound catalyzed transformations, represents a significant area for future exploration. beilstein-journals.orgrsc.org
Asymmetric Cascade and Multicatalytic Reactions involving this compound
Asymmetric cascade and multicatalytic reactions represent a powerful strategy for the rapid construction of molecular complexity from simple starting materials in a single pot. researchgate.net this compound catalysts are well-suited for these transformations due to their ability to activate multiple substrates simultaneously through hydrogen bonding. rsc.org Future research will likely explore the development of novel asymmetric cascade reactions catalyzed by DHAC-thioureas, combining different types of transformations (e.g., Michael additions, Henry reactions, cyclizations) to synthesize complex molecular architectures with high efficiency and stereocontrol. nih.gov Furthermore, the synergistic cooperation between DHAC-thioureas and other catalytic species, such as transition metal complexes or other organocatalysts, in multicatalytic systems is an exciting area for future investigation. chemrxiv.org This could lead to the development of highly efficient and selective processes that are not achievable with a single catalyst.
Applications in the Synthesis of Complex Natural Products and Bioactive Molecules
The ability of this compound catalysts to promote highly enantioselective reactions under mild conditions makes them valuable tools in the synthesis of complex natural products and bioactive molecules. psu.edurochester.edunih.govnih.gov Future research will focus on leveraging the unique capabilities of this compound catalysis to develop concise and efficient synthetic routes to challenging targets with multiple stereocenters. This includes the application of this compound catalyzed cascade reactions for the rapid assembly of complex ring systems and the incorporation of key stereocenters in a single step. researchgate.net The synthesis of biologically important molecules with potential therapeutic applications is a key driver in this area, and this compound catalysis is expected to play an increasingly important role in providing access to chirally enriched building blocks and complex molecular scaffolds. psu.edurochester.edu
Computational Design and Rational Optimization of this compound Catalysts
Computational methods are becoming increasingly important in the design and optimization of catalysts, including DHAC-thioureas. nih.govrsc.orgfindaphd.com Future research will heavily rely on computational studies, such as density functional theory (DFT) calculations, to gain a deeper understanding of the reaction mechanisms, transition states, and non-covalent interactions involved in this compound catalyzed reactions. chemrxiv.org This mechanistic insight will guide the rational design of novel catalyst structures with improved activity and selectivity. nih.govrsc.org Computational screening of potential catalyst candidates and the prediction of their performance before experimental synthesis can significantly accelerate catalyst discovery and optimization. findaphd.combakerlab.org The integration of machine learning algorithms with computational chemistry is also an emerging trend that could further enhance the efficiency of this compound catalyst design. viascientific.comresearchgate.net
Exploration of this compound in Non-Traditional Solvents and Media
The exploration of this compound catalysis in non-traditional solvents and media, such as ionic liquids, deep eutectic solvents (DESs), and supercritical fluids, is a growing area of research aligned with the principles of green chemistry. mdpi.comresearchgate.netorientjchem.orgekb.egnih.gov These alternative media can offer advantages such as reduced toxicity, biodegradability, and ease of recycling compared to traditional organic solvents. researchgate.netorientjchem.orgekb.eg Future research will investigate the compatibility and performance of this compound catalysts in these media, aiming to develop more sustainable and environmentally friendly synthetic protocols. mdpi.comnih.gov The unique properties of these solvents can also influence reaction outcomes, potentially leading to improved reactivity or selectivity. researchgate.net Exploring the use of this compound catalysts in solvent-free conditions or in the presence of minimal amounts of solvent is another avenue for future research focused on reducing waste and increasing process efficiency. ekb.eg
Q & A
Q. What are the established synthetic pathways for DHAC-thiourea derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: Optimize synthesis using stepwise protocols: (1) Start with thiourea and DHAC precursors under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO). (2) Monitor reaction progress via TLC or HPLC. (3) Purify via recrystallization or column chromatography, adjusting solvent polarity based on compound hydrophobicity . Validate purity using melting point analysis and NMR spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer: Combine FT-IR (to confirm thiourea’s C=S and N-H stretches), H/C NMR (to resolve aromatic protons and carbons), and high-resolution mass spectrometry (HRMS) for molecular ion validation . Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How should researchers design a literature review to identify knowledge gaps in this compound applications?
Methodological Answer: Use academic databases (SciFinder, PubMed) with keywords: “this compound,” “thiourea derivatives,” “biological activity.” Filter results by publication date (last 10 years) and impact factor (>3.0). Create a matrix comparing study objectives, methods, and outcomes to highlight underexplored areas (e.g., mechanistic studies vs. applied pharmacology) .
Q. What are best practices for documenting experimental procedures involving this compound?
Methodological Answer: Maintain a lab notebook with (1) exact reagent quantities, (2) reaction timestamps, (3) environmental conditions (humidity/temperature), and (4) raw spectral data. Use digital tools like ELNs (Electronic Lab Notebooks) for reproducibility. Include negative results to aid troubleshooting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer: Perform meta-analysis: (1) Normalize data across studies using IC or EC values. (2) Stratify by cell lines/assay conditions (e.g., pH, serum concentration). (3) Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Validate hypotheses via orthogonal assays (e.g., SPR binding vs. cellular uptake studies) .
Q. What strategies optimize this compound’s solubility and stability in in vivo models?
Methodological Answer: Use DOE (Design of Experiments) to test co-solvents (PEG-400, cyclodextrins) and pH adjustment (4.5–7.4). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For in vivo compatibility, conduct preliminary toxicity screens in zebrafish or murine models .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) using protein structures from PDB. Validate predictions with SPR or ITC binding assays. Compare results with known inhibitors to identify key binding residues .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer: Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate 95% confidence intervals for EC. For multi-variable datasets (e.g., cytotoxicity + gene expression), apply PCA (Principal Component Analysis) to reduce dimensionality .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer: Implement QbD (Quality by Design) principles: (1) Identify Critical Process Parameters (CPPs) via risk assessment (e.g., temperature, stirring rate). (2) Use PAT (Process Analytical Technology) for real-time monitoring. (3) Apply multivariate analysis (PLS regression) to correlate CPPs with product quality attributes .
Q. What ethical considerations arise when studying this compound’s environmental impact?
Methodological Answer: Follow Green Chemistry principles: (1) Assess ecotoxicity using Daphnia magna or algal growth inhibition tests. (2) Quantify biodegradability via OECD 301 guidelines. (3) Disclose all data transparently, including limitations, in publications to avoid selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
